![molecular formula C24H30O8 B1245778 Ochrocarpin F](/img/structure/B1245778.png)
Ochrocarpin F
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Overview
Description
Ochrocarpin F is a furanocoumarin, a member of phenols, a tertiary alcohol and an acetate ester. It has a role as a metabolite and an antineoplastic agent.
Scientific Research Applications
Cytotoxicity Research
Ochrocarpin F, along with other coumarins and benzophenone derivatives isolated from the bark of Ochrocarpos punctatus, has been studied for its cytotoxic properties. Research conducted by Chaturvedula, Schilling, & Kingston (2002) identified ochrocarpin F as one of the compounds exhibiting cytotoxicity against the A2780 ovarian cancer cell line. This indicates its potential in cancer research and therapy.
Plant-Microbe Interaction
Research on the genus Ochrobactrum, to which Ochrocarpin F is related, has revealed insights into plant-microbe interactions. Trujillo et al. (2005) discovered that strains of Ochrobactrum lupini can nodulate Lupinus albus, indicating a significant role in nitrogen fixation and plant growth (Trujillo et al., 2005).
Antibacterial Properties
A study by Giraldo et al. (2014) identified Ochroconis and Verruconis species, which are related to the Ochrobactrum genus, in clinical specimens. This research opens the possibility of exploring Ochrocarpin F for its antibacterial properties.
Environmental Bioremediation
The genus Ochrobactrum is also known for its ability to degrade aromatic compounds. Nayak et al. (2020) reported on the complete genome sequence of Ochrobactrum sp. CPD-03, which is responsible for the degradation of chlorpyrifos, a pesticide. This suggests potential applications of Ochrocarpin F in environmental bioremediation and pesticide degradation (Nayak et al., 2020).
Nutritional Studies
In nutritional studies, Shen Ming-hua (2013) analyzed the nutritional components of Oxytropis ochrocephala, a species related to Ochrocarpus, indicating a potential area of research for Ochrocarpin F in nutrition and forage science (Shen Ming-hua, 2013).
properties
Product Name |
Ochrocarpin F |
---|---|
Molecular Formula |
C24H30O8 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
[(1S)-1-[5-hydroxy-8-(2-hydroxypropan-2-yl)-6-[(2S)-2-methylbutanoyl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-4-yl]propyl] acetate |
InChI |
InChI=1S/C24H30O8/c1-7-11(3)20(27)19-21(28)18-13(15(8-2)30-12(4)25)10-17(26)32-22(18)14-9-16(24(5,6)29)31-23(14)19/h10-11,15-16,28-29H,7-9H2,1-6H3/t11-,15-,16?/m0/s1 |
InChI Key |
VBJCSMQHVABALD-QUJPKXGGSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)C1=C2C(=C3C(=C1O)C(=CC(=O)O3)[C@H](CC)OC(=O)C)CC(O2)C(C)(C)O |
Canonical SMILES |
CCC(C)C(=O)C1=C2C(=C3C(=C1O)C(=CC(=O)O3)C(CC)OC(=O)C)CC(O2)C(C)(C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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